molecular formula C23H22ClN3O3S B2649537 N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride CAS No. 1322253-62-2

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride

Cat. No.: B2649537
CAS No.: 1322253-62-2
M. Wt: 455.96
InChI Key: KZGXDWAKVIIUFG-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride is a synthetic small molecule featuring a naphthalene carboxamide core substituted with a dimethylaminoethyl group and a fused benzothiazole-dioxolo heterocyclic system.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S.ClH/c1-25(2)9-10-26(22(27)17-8-7-15-5-3-4-6-16(15)11-17)23-24-18-12-19-20(29-14-28-19)13-21(18)30-23;/h3-8,11-13H,9-10,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGXDWAKVIIUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Key steps may include:

    Formation of the dimethylaminoethyl group: This can be achieved through the reaction of dimethylamine with an appropriate alkyl halide.

    Synthesis of the dioxolobenzothiazolyl group: This involves the cyclization of a suitable precursor, such as a benzothiazole derivative, with a dioxolane moiety.

    Coupling with naphthalene carboxamide: The final step involves the coupling of the previously synthesized intermediates with naphthalene-2-carboxylic acid or its derivatives under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique molecular structure that includes:

  • Dimethylaminoethyl group
  • Dioxolo-benzothiazole moiety
  • Naphthalene carboxamide structure

The molecular formula is C21H22ClN3O5SC_{21}H_{22}ClN_{3}O_{5}S with a molecular weight of 463.93 g/mol. The compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction, making it versatile for research applications.

Scientific Research Applications

  • Biological Activity
    • The compound has been studied for its potential biological activities, particularly in the field of pharmacology. Its structural elements suggest that it may interact with specific enzymes or receptors, leading to modulation of biological pathways.
  • Anticancer Research
    • Preliminary studies indicate that compounds similar to N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride exhibit cytotoxic effects against various cancer cell lines. This suggests potential applications in developing new anticancer therapies.
  • Antimicrobial Properties
    • Research has shown that related compounds may possess antimicrobial properties, indicating possible applications as antibacterial or antifungal agents. This could be particularly relevant in addressing antibiotic resistance.
  • Drug Development
    • The unique structural features of this compound make it a candidate for drug development. Its ability to modulate biological activity points towards its use in creating targeted therapies for diseases where traditional treatments are ineffective.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests that the compound may inhibit cell proliferation through apoptosis.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating its potential as an antimicrobial agent.

Summary Table of Applications

Application AreaDescription
Biological ActivityModulation of enzyme/receptor activity
Anticancer ResearchCytotoxic effects against cancer cell lines
Antimicrobial PropertiesPotential as antibacterial/fungal agent
Drug DevelopmentCandidate for targeted therapies

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Identifier) Core Structure Key Functional Groups Molecular Weight* Potential Applications
Target Compound Naphthalene carboxamide Benzothiazole-dioxolo, dimethylaminoethyl ~520 g/mol† Neuropharmacology (inferred)
(R)-2-Phenyl-4,5-dihydrothiazole-4-carboxamide (I–III) Dihydrothiazole carboxamide Phenyl, hydrazide ~320–350 g/mol‡ Anticancer (synthetic focus)
BP 15014102187-53-1 Naphthalenecarboxamide Diethylamino, imino ~420 g/mol‡ Dyes or sensors

*Calculated based on molecular formulas where explicit data are unavailable.
†Estimated using standard atomic weights.
‡Derived from catalog entries or synthesis protocols.

Physicochemical and Pharmacokinetic Inferences

  • Solubility: The dimethylaminoethyl group may enhance water solubility compared to purely aromatic analogs like BP 15014102187-53-1 .
  • Stability : The dioxolo ring could improve metabolic stability relative to azo compounds (), which are prone to reductive cleavage .

Biological Activity

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride is a complex organic compound with potential biological activities. It belongs to the class of organonitrogen heterocyclic compounds and features a unique molecular structure that includes a dimethylaminoethyl group and a dioxolo-benzothiazole moiety. The compound's molecular formula is C21H22ClN3O5S, and it has a molecular weight of 463.93 g/mol.

Chemical Structure

The chemical structure can be represented in various formats:

  • InChI : InChI=1S/C21H22ClN3O5S
  • SMILES : CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4COC5=CC=CC=C5O4.Cl

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. While detailed mechanisms remain under investigation, initial studies suggest that it may exhibit effects on various receptor systems, potentially influencing neurotransmitter pathways.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

  • Antimigraine Activity : Similar compounds have shown potential as agonists for serotonin receptors, particularly the 5-HT1D receptor, which is relevant for migraine treatment .
  • Cytotoxicity : Preliminary studies have indicated that the compound may exhibit cytotoxic effects against certain cancer cell lines .

Study 1: Antimigraine Activity

A study focused on a series of related compounds demonstrated that certain derivatives exhibited comparable affinity and potency to established antimigraine drugs like sumatriptan. This suggests potential for therapeutic applications in migraine management .

Study 2: Cytotoxic Effects

Another investigation assessed the cytotoxicity of various benzothiazole derivatives, including the compound . Results indicated significant activity against specific cancer cell lines, warranting further exploration into its anticancer potential .

Data Table of Biological Activities

Biological ActivityReferenceFindings
Antimigraine Activity Comparable potency to sumatriptan
Cytotoxicity Significant effects on cancer cell lines
Receptor Interaction Potential modulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can purity be validated?

  • Synthesis : Multi-step organic synthesis involving coupling reactions (e.g., carbodiimide-mediated amide bond formation) under inert conditions. Intermediate purification via column chromatography with silica gel (60–120 mesh) and elution gradients (e.g., hexane/ethyl acetate) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm. Confirmation via nuclear magnetic resonance (NMR; ¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers approach structural characterization to confirm its molecular configuration?

  • X-ray Crystallography : Single-crystal diffraction to resolve 3D structure, supported by computational geometry optimization (e.g., DFT/B3LYP/6-31G* basis set).
  • Spectroscopic Analysis : ¹H/¹³C NMR for functional group assignment (e.g., benzothiazole protons at δ 7.8–8.2 ppm) and FT-IR for carbonyl (C=O, ~1680 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) identification .

Advanced Research Questions

Q. What experimental designs are optimal for studying its interaction with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a CM5 chip to measure binding kinetics (association/dissociation rates) at varying compound concentrations (1 nM–10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Direct quantification of binding thermodynamics (ΔH, ΔS) using a MicroCal PEAQ-ITC system with 20 injections (2 µL each) .

Q. How can researchers resolve discrepancies in bioactivity data across different assay models?

  • Cross-Validation : Replicate assays in orthogonal models (e.g., cell-free enzymatic vs. cell-based assays). Use standardized positive controls (e.g., staurosporine for kinase inhibition).
  • Statistical Analysis : Apply mixed-effects models to account for inter-assay variability, with post-hoc Tukey tests for pairwise comparisons .

Q. What computational strategies predict its pharmacokinetic properties (e.g., bioavailability)?

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and molecular weight. Validate with ADMET Predictor™ or SwissADME .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayer) using GROMACS with CHARMM36 force field .

Q. What methodologies assess its stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–13 (HCl/NaOH), oxidative (H₂O₂), and thermal (40–80°C) stress. Monitor degradation via HPLC-UV at 0, 1, 3, 7 days .
  • Light Sensitivity : Use ICH Q1B guidelines with a photostability chamber (1.2 million lux hours) and UVA/visible light exposure .

Q. Which analytical techniques quantify this compound in biological fluids (e.g., plasma)?

  • Solid-Phase Extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol/water. Elute with 2 mL methanol, dry under N₂, and reconstitute in mobile phase (0.1% formic acid in H₂O/MeOH) .
  • LC-MS/MS : Quantify using a triple quadrupole mass spectrometer (MRM mode) with transitions optimized for precursor → product ions (e.g., m/z 500 → 320) .

Q. How to design experiments elucidating its metabolic pathways in vivo?

  • Radiolabeled Studies : Synthesize ¹⁴C-labeled analog and track metabolites in rodent plasma/urine via liquid scintillation counting.
  • Metabolite Identification : Use UPLC-QTOF-MS with MSE data acquisition (collision energy ramp: 20–40 eV) and MetaboLynx™ software .

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